Cas no 86347-14-0 (Medetomidine)
Medetomidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole
- Medetomidine
- 1H-Imidazole,5-[1-(2,3-dimethylphenyl)ethyl]-
- 4-[1-(2,3-DIMETHYLPHENYL)ETHYL]-1H-IMIDAZOLE
- (rac)-4-[1-(2,3-dimethylphenyl)ethyl]-3H-imidazole
- DoMtor
- Medetomidina
- Medetomidina [spanish]
- Medetomidine [inn:ban]
- Medetomidinum
- Medetomidinum [Latin]
- (+-)-4-(alpha,2,3-trimethylbenzyl)imidazole
- (RS)-4-(alpha,2,3-Trimethylbenzyl)imidazol
- CUHVIMMYOGQXCV-UHFFFAOYSA-N
- 1H-Imidazole, 4-[1-(2,3-dimethylphenyl)ethyl]-
- AK115836
- Dexmedetomidina
- 1H-Imidazole, 4-(1-(2,3-dimethylphenyl)ethyl)-
- 5-[1-(2,3-dimethylphenyl)e
- 1H-Imidazole, 4-[1-(2,3-dimethylphenyl)ethyl]- (9CI)
- 5-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole (ACI)
- (±)-Medetomidine
- dl-Medetomidine
- Selektope
- Slectope
- BRD-A21607826-003-05-1
- CHEBI:48552
- AS-35172
- L001361
- IH-Imidazole, 4(1-(2,3-dimethylphenyl)ethyl)-
- 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
- UNII-MR15E85MQM
- NS00021377
- (+/-)-4-(alpha,2,3-trimethylbenzyl)imidazole
- Domitor (veterinary)
- AB01566810_01
- MEDETOMIDINE [MI]
- AKOS037643760
- MEDETOMIDINE [INN]
- Medetomidinum (Latin)
- C13H16N2
- MEDETOMIDINE [GREEN BOOK]
- BCP06913
- HY-17034
- DA-65314
- SCHEMBL26432
- (rs)-4-[1-(2,3-dimethylphenyl)ethyl]-3h-imidazole
- EN300-7382825
- MFCD00880557
- DTXSID6048258
- DB-060542
- 6918-06-5
- MFCD24392996
- SY114102
- (+/-)-4-(.ALPHA.,2,3-TRIMETHYLBENZYL)IMIDAZOLE
- 1H-IMIDAZOLE, 4-(1-(2,3-DIMETHYLPHENYL)ETHYL)-, (+/-)-
- 86347-14-0
- BRD-A66563878-003-01-8
- DTXCID1028233
- Medetomidine (INN)
- BDBM50036913
- Q427179
- BCP12592
- DB11428
- L000223
- BRD-A21607826-003-04-4
- HMS3651H20
- CHEMBL77921
- SB17478
- MR15E85MQM
- MFCD00864346
- SY116126
- (S)-medetomidine; Dexmedetomidinum
- D08165
- BRD-A21607826-003-06-9
- (+)-(S)-4-[1-(2,3-dimethylphenyl) ethyl]-1H -imidazole monohydrochloride
- CS-0734
- AKOS016010776
- Domitor [veterinary] (TN)
-
- MDL: MFCD00864346
- Inchi: 1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)
- InChI Key: CUHVIMMYOGQXCV-UHFFFAOYSA-N
- SMILES: N1C=C(C(C)C2C(C)=C(C)C=CC=2)NC=1
Computed Properties
- Exact Mass: 200.13100
- Monoisotopic Mass: 200.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 3.1
Experimental Properties
- Color/Form: No data available
- Density: 1.053
- Melting Point: 151.5 - 152.5 deg C
- Boiling Point: 381.9°C at 760 mmHg
- Flash Point: 191.3°C
- Refractive Index: 1.569
- PSA: 28.68000
- LogP: 3.17830
Medetomidine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Medetomidine Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Medetomidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M127026-100mg |
Medetomidine |
86347-14-0 | 98% | 100mg |
¥172.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M127026-10mg |
Medetomidine |
86347-14-0 | 98% | 10mg |
¥52.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M127026-1g |
Medetomidine |
86347-14-0 | 98% | 1g |
¥431.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M127026-250mg |
Medetomidine |
86347-14-0 | 98% | 250mg |
¥251.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M127026-50mg |
Medetomidine |
86347-14-0 | 98% | 50mg |
¥108.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M127026-5mg |
Medetomidine |
86347-14-0 | 98% | 5mg |
¥32.90 | 2023-09-02 | |
| Chemenu | CM329523-100g |
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
86347-14-0 | 95%+ | 100g |
$644 | 2021-08-18 | |
| Chemenu | CM329523-500g |
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
86347-14-0 | 95%+ | 500g |
$2760 | 2021-08-18 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032746-1g |
Medetomidine,98% |
86347-14-0 | 98% | 1g |
¥3762 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032746-100mg |
Medetomidine,98% |
86347-14-0 | 98% | 100mg |
¥989 | 2024-05-21 |
Medetomidine Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Chloroform , Water ; rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 8 h, 40 psi, rt
Production Method 2
1.2 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
Production Method 3
Production Method 4
1.2 Solvents: Chloroform ; cooled; 6 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 3.5 - 4, rt; pH 12, rt
Medetomidine Raw materials
- 1’-Hydroxy N-Trityl Medetomidine
- 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole
- N-Trimethylsilylimidazole
- 1-(2,3-Dimethylphenyl)ethanol
- 5-1-(2,3-Dimethylphenyl)ethenyl-1H-imidazole
Medetomidine Preparation Products
Medetomidine Suppliers
Medetomidine Related Literature
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives o-Xylenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Xylenes o-Xylenes
- Pharmaceutical and Biochemical Products Medical Disease Classifications
- Other Chemical Reagents
Additional information on Medetomidine
Comprehensive Overview of Medetomidine (CAS No. 86347-14-0): Pharmacology, Applications, and Research Insights
Medetomidine, a compound with the CAS number 86347-14-0, is a highly selective alpha-2 adrenergic receptor agonist widely recognized for its sedative, analgesic, and anxiolytic properties. This pharmaceutical agent has garnered significant attention in veterinary medicine, research, and clinical applications due to its efficacy and safety profile. The chemical structure of Medetomidine enables it to bind preferentially to alpha-2 receptors, modulating neurotransmitter release and producing dose-dependent effects.
In recent years, the demand for Medetomidine HCl and related formulations has surged, driven by its utility in veterinary anesthesia and pain management. Pet owners and veterinarians frequently search for terms like "Medetomidine for dogs" or "Medetomidine sedation protocol", reflecting its widespread use in companion animal care. Additionally, researchers exploring non-opioid analgesics often investigate Medetomidine mechanisms of action, as it offers a promising alternative to traditional opioid-based therapies.
The pharmacological profile of CAS 86347-14-0 reveals its versatility. At lower doses, it induces sedation without significant respiratory depression, while higher doses provide profound analgesia. This dual functionality makes it invaluable in procedures requiring patient immobility, such as imaging or minor surgeries. Notably, Medetomidine reversal agents like atipamezole are often co-administered to rapidly counteract its effects, enhancing procedural safety.
Emerging trends highlight interest in Medetomidine in exotic animal medicine, particularly for species like rabbits, ferrets, and birds. Online queries such as "Medetomidine dosage for rabbits" or "avian sedation with Medetomidine" demonstrate this growing niche application. The compound's ability to provide reversible sedation with minimal cardiovascular impact makes it particularly suitable for these sensitive species.
From a molecular perspective, the Medetomidine chemical formula (C13H16N2) contributes to its high receptor specificity. This specificity minimizes off-target effects, reducing complications compared to older sedatives. Current research explores potential human medical applications, with studies investigating Medetomidine for procedural sedation in diagnostic imaging and outpatient settings.
Quality control remains paramount for Medetomidine suppliers, as purity directly impacts therapeutic outcomes. Analytical techniques like HPLC and mass spectrometry verify the identity of CAS 86347-14-0 batches, ensuring compliance with pharmacopeial standards. The compound's stability profile allows for various formulation approaches, including injectable solutions and transmucosal preparations.
Environmental considerations have prompted studies on Medetomidine ecotoxicity, particularly regarding aquatic ecosystems. While not classified as highly hazardous, proper disposal protocols are recommended. This aligns with broader pharmaceutical industry trends toward sustainable practices and environmental stewardship.
Future directions for Medetomidine research may explore synergistic combinations with other agents to enhance therapeutic windows. The development of species-specific protocols and refined dosing regimens continues to optimize its clinical utility. As understanding of alpha-2 adrenergic pathways deepens, novel applications for this versatile compound will likely emerge.
For researchers and practitioners, staying informed about Medetomidine pharmacokinetics and latest clinical guidelines ensures optimal patient outcomes. Regular updates to sedation protocols reflect evolving best practices, particularly regarding pre-anesthetic assessment and monitoring parameters during Medetomidine administration.
The global market for veterinary sedatives like Medetomidine continues to expand, driven by increasing pet healthcare expenditure and advancements in animal welfare standards. This growth underscores the importance of continued research into this valuable pharmaceutical agent and its derivatives.
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